Ethenyl 4-nitrobenzoate

Catalog No.
S15336428
CAS No.
831-69-6
M.F
C9H7NO4
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethenyl 4-nitrobenzoate

CAS Number

831-69-6

Product Name

Ethenyl 4-nitrobenzoate

IUPAC Name

ethenyl 4-nitrobenzoate

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2

InChI Key

ONWCAHIXZOZKJT-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Ethenyl 4-nitrobenzoate, commonly known as ethyl 4-nitrobenzoate, is an organic compound with the molecular formula C9H9NO4\text{C}_9\text{H}_9\text{NO}_4 and a CAS number of 99-77-4. This compound appears as white to yellow crystalline powder and is characterized by its distinct nitro group attached to a benzoate structure. Ethyl 4-nitrobenzoate is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

The primary method for synthesizing ethyl 4-nitrobenzoate involves the esterification reaction of 4-nitrobenzoic acid with ethanol. This reaction can be catalyzed by various acids, including sulfuric acid or polyfluoroalkanesulfonic acids. The general reaction can be represented as follows:

4 Nitrobenzoic Acid+EthanolAcid CatalystEthyl 4 Nitrobenzoate+Water\text{4 Nitrobenzoic Acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 4 Nitrobenzoate}+\text{Water}

This reaction is reversible, and the conditions can significantly affect the yield. For instance, using solid acidic zeolites in combination with microwave or ultrasound irradiation has been shown to enhance yields while being more environmentally friendly compared to traditional methods .

Ethenyl 4-nitrobenzoate exhibits biological activities that are of interest in medicinal chemistry. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, compounds in the nitrobenzoate family are often evaluated for their cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

The synthesis of ethyl 4-nitrobenzoate can be achieved through several methods:

  • Conventional Esterification: Reacting 4-nitrobenzoic acid with ethanol in the presence of sulfuric acid at elevated temperatures (around 80°C) results in high yields (up to 96%) under controlled conditions .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to facilitate the esterification process can reduce reaction times and improve yields while minimizing by-products .
  • Ultrasound-Assisted Synthesis: Similar to microwave methods, ultrasound can enhance mass transfer and reaction rates, leading to efficient synthesis with environmentally benign catalysts like zeolites .

Ethenyl 4-nitrobenzoate finds applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
  • Agricultural Chemicals: Used in formulating agrochemicals due to its efficacy against pests.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

Ethenyl 4-nitrobenzoate shares structural similarities with several other nitrobenzoates. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaBiological ActivityUnique Features
Ethyl 4-nitrobenzoateC9H9NO4Antimicrobial propertiesHigh yield synthesis via green chemistry methods
Methyl 4-nitrobenzoateC8H9NO4Cytotoxic effectsEasier crystallization due to lower molecular weight
Propyl 4-nitrobenzoateC10H11NO4Limited studies availableLonger alkyl chain may influence solubility
Butyl 4-nitrobenzoateC11H13NO4Potential anti-cancer activityIncreased hydrophobicity affecting biological interactions

Ethenyl 4-nitrobenzoate's unique properties stem from its specific functional groups and the presence of the ethyl moiety, which influences both its chemical reactivity and biological activity compared to other nitrobenzoates .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

193.03750770 g/mol

Monoisotopic Mass

193.03750770 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

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